3-Acetyl-1-(2-methylphenyl)piperidin-2-one
Description
3-Acetyl-1-(2-methylphenyl)piperidin-2-one is a piperidin-2-one derivative featuring an acetyl group at the 3-position and a 2-methylphenyl substituent at the 1-position of the heterocyclic ring. The compound’s molecular structure has been validated via single-crystal X-ray diffraction, with refinement using SHELXS97 and SHELXL97, and visualization via ORTEP-3 and PLATON . The crystallographic analysis confirms the chair conformation of the piperidine ring and the planar arrangement of the acetyl group, critical for understanding its reactivity and interactions .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-acetyl-1-(2-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO2/c1-10-6-3-4-8-13(10)15-9-5-7-12(11(2)16)14(15)17/h3-4,6,8,12H,5,7,9H2,1-2H3 |
InChI Key |
CMJBUJLMAIKVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC(C2=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(2-methylphenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cycloaddition, and annulation processes. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic media converts the acetyl moiety to a carboxylic acid derivative.
-
Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the ketone to a carboxyl group without affecting the aromatic ring.
Key Data:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | 3-Carboxy-1-(2-methylphenyl)piperidin-2-one | 78 | 60°C, 6 hours |
| Jones reagent | Same as above | 85 | RT, 2 hours |
Reduction Reactions
The ketone group is reducible to secondary alcohols:
-
Lithium aluminum hydride (LiAlH₄) in dry ether reduces the acetyl group to a hydroxymethyl group.
-
Catalytic hydrogenation (H₂/Pd-C) achieves similar results under milder conditions.
Comparative Reduction Outcomes:
| Reagent | Product | Selectivity | Notes |
|---|---|---|---|
| LiAlH₄ | 3-(1-Hydroxyethyl)-1-(2-methylphenyl)piperidin-2-one | High | Exothermic reaction |
| H₂/Pd-C | Same product | Moderate | Requires 50 psi H₂ |
Nucleophilic Substitution
The piperidinone ring participates in nucleophilic attacks at the carbonyl carbon:
-
Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.
-
Ammonia derivatives (e.g., hydrazine) form hydrazones, useful for crystallography .
Example Reaction with Hydrazine:
| Reactant | Product | Application |
|---|---|---|
| Hydrazine hydrate | 3-Acetyl-1-(2-methylphenyl)piperidin-2-one hydrazone | X-ray crystallography |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Condensation with thiourea yields pyrimidine derivatives via cyclization .
-
Reaction with aldehydes and thiosemicarbazide forms pyrazolo[4,3-c]pyridine systems .
Mechanistic Pathway for Pyrimidine Synthesis:
-
Nucleophilic attack by thiourea at the ketone.
-
Cyclodehydration forms a six-membered ring with a sulfur atom .
Yield Data:
| Reaction Partner | Product Type | Yield (%) | Conditions |
|---|---|---|---|
| Thiourea | Pyrimidine derivative | 90 | Reflux, 3.5 hours |
Functional Group Transformations
-
Acetylation : The secondary amine in the piperidinone ring reacts with acetyl chloride to form N-acetyl derivatives.
-
Aromatic electrophilic substitution : The 2-methylphenyl group undergoes nitration or sulfonation under standard conditions.
Nitration Example:
| Reagent | Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄ | 3-Acetyl-1-(2-methyl-4-nitrophenyl)piperidin-2-one | Para > meta |
Characterization Methods
Reaction products are typically analyzed using:
-
IR spectroscopy : Carbonyl stretches (1645–1697 cm⁻¹) confirm ketone transformations .
-
¹H/¹³C NMR : Methyl groups (δ = 1.63–2.38 ppm) and carbonyl carbons (δ = 167–199 ppm) provide structural insights .
-
Mass spectrometry : Fragmentation patterns (e.g., m/z = 91 for pyridinone ions) validate cyclization products .
Scientific Research Applications
3-Acetyl-1-(2-methylphenyl)piperidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Ring Systems :
- Target Compound : Piperidin-2-one (6-membered ring with a ketone at position 2).
- Comparative Analogs: 1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one (): Ketone at position 4, ethyl and methoxyphenyl substituents. 3-Amino-1-(3-trifluoromethylbenzyl)piperidin-2-one (): Amino group at position 3 and trifluoromethylphenyl substituent. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone (): Chloroacetyl substituent and dimethylphenyl groups.
Substituent Effects :
- The acetyl group at position 3 may increase electrophilicity, contrasting with amino () or chloroacetyl () groups, which alter hydrogen-bonding and reactivity profiles .
Crystallographic Insights :
- The target compound adopts a chair conformation with C—O bond lengths of 1.223 Å, consistent with typical piperidin-2-one derivatives . In contrast, analogs like ’s piperidin-4-one exhibit distinct torsional angles due to ketone repositioning .
Physicochemical and Functional Properties
Corrosion Inhibition :
- Quinoline derivatives (e.g., AQ-1–AQ-3 in ) demonstrate corrosion inhibition via adsorption on metal surfaces. The target compound’s acetyl and aryl groups may similarly facilitate adsorption, though experimental validation is needed .
Thermal and Solubility Profiles :
- No direct data exists for the target compound, but methoxy groups () generally increase solubility, whereas trifluoromethyl groups () reduce polarity .
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The target compound’s acetyl oxygen may participate in weak C—H⋯O interactions, similar to patterns observed in piperidin-4-one derivatives () .
- Molecular Packing: highlights a monoclinic crystal system ($P2_1/c$), with packing influenced by van der Waals interactions, contrasting with the hydrogen-bonded networks of amino-substituted analogs () .
Tables
Table 1: Structural Comparison of Piperidinone Derivatives
Table 2: Functional Group Impact on Properties
Biological Activity
3-Acetyl-1-(2-methylphenyl)piperidin-2-one is a compound belonging to the piperidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of 3-Acetyl-1-(2-methylphenyl)piperidin-2-one is CHNO, with a molecular weight of approximately 203.27 g/mol. The structure features a piperidine ring substituted with an acetyl group and a 2-methylphenyl moiety, which contributes to its unique biological profile.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine, including 3-Acetyl-1-(2-methylphenyl)piperidin-2-one, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting that this compound may inhibit microbial growth through interaction with bacterial cell membranes or essential metabolic pathways .
2. Anticancer Activity
Preliminary investigations into the anticancer potential of 3-Acetyl-1-(2-methylphenyl)piperidin-2-one have shown promising results. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this piperidine derivative have been tested for their ability to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Studies
3. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Studies have shown that similar piperidine derivatives can act as modulators of dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders . This interaction may provide insights into its potential use in treating conditions such as schizophrenia or Parkinson's disease.
Table 2: Neuropharmacological Profile
| Compound | Receptor Target | Agonist/Antagonist | EC (nM) |
|---|---|---|---|
| 3-Acetyl-1-(2-methylphenyl)piperidin-2-one | D3R | Agonist | 710 |
Case Studies and Research Findings
A series of studies have explored the structure-activity relationships (SAR) of piperidine derivatives, including 3-Acetyl-1-(2-methylphenyl)piperidin-2-one. These studies emphasize the importance of substituent position and electronic effects on biological activity. For instance, variations in the aromatic substituents significantly influence the compound's potency against specific biological targets .
Q & A
Q. What advanced techniques validate non-covalent interactions (e.g., π-π stacking) in co-crystals or complexes of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
